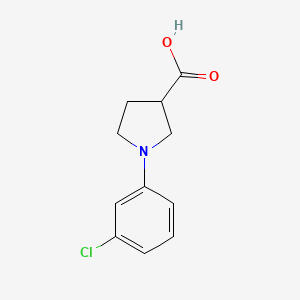

1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chlorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-9-2-1-3-10(6-9)13-5-4-8(7-13)11(14)15/h1-3,6,8H,4-5,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFUTXZLXVXJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid

Introduction: The Significance of a Versatile Scaffold

This compound is a key heterocyclic building block in the fields of medicinal chemistry and materials science. The pyrrolidine ring is a privileged scaffold, frequently found in natural products and pharmaceuticals, valued for its three-dimensional structure which allows for effective exploration of pharmacophore space.[1][2] The incorporation of a 3-chlorophenyl group via an N-arylation introduces specific electronic and steric properties, making this molecule a valuable intermediate for the synthesis of enzyme inhibitors, receptor agonists, and novel polymers.[3][4]

This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway to this compound, focusing on the strategic implementation of the Buchwald-Hartwig amination. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps, but the underlying chemical principles that ensure a successful and reproducible synthesis.

Strategic Overview: A Three-Step Approach

The most efficient and modular synthesis of the target compound involves a three-step sequence starting from commercially available pyrrolidine-3-carboxylic acid. The core of this strategy is the formation of the crucial carbon-nitrogen bond between the pyrrolidine ring and the chlorophenyl moiety.

The chosen pathway is as follows:

-

Protection of the Carboxylic Acid: The initial step is the conversion of the carboxylic acid to an ester. This is a critical maneuver to prevent the acidic proton from interfering with the subsequent base-mediated N-arylation reaction.

-

Palladium-Catalyzed N-Arylation: The key transformation is achieved via the Buchwald-Hartwig amination. This powerful cross-coupling reaction allows for the formation of the C-N bond under relatively mild conditions with high functional group tolerance.[5][6]

-

Deprotection to Yield the Final Product: The synthesis is completed by the hydrolysis of the ester group, liberating the target carboxylic acid.

Sources

An In-depth Technical Guide to 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid: Synthesis, Characterization, and Biological Potential

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on structurally related compounds.

Molecular Structure and Physicochemical Properties

1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a derivative of pyrrolidinone, featuring a chlorophenyl group at the 1-position and a carboxylic acid moiety at the 3-position. The presence of the lactam ring, the aromatic chloride, and the carboxylic acid functional group imparts a unique combination of chemical reactivity and potential for biological interactions.

The fundamental properties of this molecule are summarized in the table below. These computed descriptors provide a foundational understanding of the molecule's characteristics, which are crucial for applications in drug design and material synthesis.

| Property | Value | Source |

| IUPAC Name | 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | PubChem[1] |

| CAS Number | 92847-41-1 | PubChem[1] |

| Molecular Formula | C₁₁H₁₀ClNO₃ | PubChem[1] |

| Molecular Weight | 239.65 g/mol | PubChem[1] |

| Canonical SMILES | C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)O | PubChem[1] |

| InChI | InChI=1S/C11H10ClNO3/c12-8-2-1-3-9(5-8)13-6-7(11(15)16)4-10(13)14/h1-3,5,7H,4,6H2,(H,15,16) | PubChem[1] |

| InChIKey | PBIAEAYJEYOSMG-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 239.0349209 Da | PubChem[1] |

| Monoisotopic Mass | 239.0349209 Da | PubChem[1] |

| Topological Polar Surface Area | 57.6 Ų | PubChem[1] |

| Heavy Atom Count | 16 | PubChem[1] |

Below is a 2D representation of the molecular structure of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Caption: 2D structure of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Synthesis Protocol

The synthesis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through the reaction of 3-chloroaniline with itaconic acid. This method is a common and effective way to produce various N-substituted 5-oxopyrrolidine-3-carboxylic acids.

Experimental Protocol:

Materials:

-

3-Chloroaniline

-

Itaconic acid

-

Water (distilled or deionized)

-

Hydrochloric acid (5%)

-

Activated charcoal

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline and itaconic acid in a 1:1.5 molar ratio. Add water to the flask to serve as the solvent.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Decolorization and Filtration: After the reaction is complete, add a small amount of activated charcoal to the hot solution and continue to reflux for an additional 15 minutes to remove colored impurities. Filter the hot mixture to remove the charcoal.

-

Crystallization and Isolation: Allow the filtrate to cool to room temperature, and then place it in an ice bath to facilitate crystallization. If crystallization does not occur, add a few drops of 5% hydrochloric acid. Collect the resulting precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold water and then dry it under vacuum to obtain the final product, 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

The following diagram illustrates the general workflow for the synthesis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Caption: General workflow for the synthesis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Potential Biological Activities and Signaling Pathways

While specific biological data for 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively available in the public domain, the broader class of substituted 5-oxopyrrolidine-3-carboxylic acids has demonstrated a range of biological activities, including antimicrobial and anticancer effects. The biological activity is largely influenced by the nature of the substituent at the N-1 position of the pyrrolidinone ring.

Derivatives of this scaffold have shown promising activity against various bacterial and fungal strains. For instance, certain analogs exhibit potent antibacterial activity against multidrug-resistant pathogens. The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

In the context of cancer research, some 5-oxopyrrolidine derivatives have been shown to induce cytotoxicity in cancer cell lines. The potential mechanism of action could involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a hallmark of many cancers.

The diagram below illustrates a simplified representation of a potential signaling pathway that could be targeted by 5-oxopyrrolidine derivatives.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a 5-oxopyrrolidine derivative.

Conclusion

1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a versatile chemical entity with a straightforward synthesis. While its specific biological profile is yet to be fully elucidated, the broader family of 5-oxopyrrolidine-3-carboxylic acid derivatives has shown significant promise in the development of new therapeutic agents. Further research into this specific compound and its derivatives is warranted to explore its full potential in drug discovery and materials science.

References

-

PubChem. 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5029. [Link]

-

Šiugždaitė, J., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3763. [Link]

-

Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemija, 25(4). [Link]

-

Krikštaponis, K., et al. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Molecules, 30(12), 2639. [Link]

Sources

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

An In-Depth Technical Guide to 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid

Introduction: The Strategic Value of the Pyrrolidine Scaffold in Modern Medicinal Chemistry

The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its ability to confer advantageous properties upon bioactive molecules.[1][2][3] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical factor in achieving target selectivity and potency.[1][2] Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine scaffold introduce stereochemical complexity and conformational flexibility, enabling chemists to fine-tune the spatial arrangement of functional groups for optimal interaction with biological targets.[1] This guide focuses on a specific, valuable derivative: This compound , a building block with significant potential in the synthesis of novel therapeutics. Its strategic combination of a substituted aromatic ring and a carboxylic acid handle on the pyrrolidine core makes it a versatile intermediate for creating diverse chemical libraries.

Core Compound Profile

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1086374-92-6 | [4][5][6] |

| Molecular Formula | C₁₁H₁₂ClNO₂ | [4] |

| Molecular Weight | 225.67 g/mol | Calculated |

| Canonical SMILES | C1C(CN(C1)C2=CC(=CC=C2)Cl)C(=O)O | Inferred |

| Appearance | Typically an off-white to white solid | General Knowledge |

Synthesis and Manufacturing: A Plausible Pathway

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in public literature, its structure lends itself to established synthetic strategies for pyrrolidine derivatives. A highly plausible and efficient method involves a 1,3-dipolar cycloaddition reaction, a powerful tool for constructing five-membered heterocyclic rings with excellent regio- and stereocontrol.[2] This approach builds the core scaffold by reacting an azomethine ylide with a suitable dipolarophile.

The logical workflow for such a synthesis is outlined below. The causality behind this choice is its high convergence and atom economy, allowing for the rapid assembly of the complex pyrrolidine core from simpler, readily available starting materials.

Caption: Plausible synthetic workflow for the target compound.

This method is advantageous as it allows for the introduction of various substituents on both the aromatic ring and the pyrrolidine core by simply changing the starting aniline and the dipolarophile, making it a flexible strategy for generating analog libraries.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of a chemical intermediate is non-negotiable in a regulated drug development environment. A multi-pronged analytical approach is required for the comprehensive characterization of this compound.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment and quantification. Due to the compound's carboxylic acid group and aromatic nature, a reversed-phase (RP-HPLC) method is most suitable.

-

Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight and elemental composition. Electrospray ionization (ESI) is typically effective for this class of molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation, confirming the connectivity of atoms within the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the C-Cl bond.

Protocol: Standardized RP-HPLC Method for Purity Analysis

This protocol is a self-validating system designed for robust and reproducible purity assessment.

-

Column Selection: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) provides excellent retention and resolution for this analyte. The choice is based on the compound's moderate polarity.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier is crucial for suppressing the ionization of the carboxylic acid group, leading to sharp, symmetrical peaks.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Elution: A gradient is employed to ensure elution of the main peak in a reasonable time while also separating it from any potential earlier or later eluting impurities.

-

Time (min) | % B

-

0.0 | 5

-

20.0 | 95

-

25.0 | 95

-

25.1 | 5

-

30.0 | 5

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

-

Detection: UV detection at 254 nm, where the chlorophenyl chromophore is expected to have strong absorbance.

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B. This ensures solubility and compatibility with the starting mobile phase conditions.

Applications in Research and Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for building more complex molecules with therapeutic potential. The pyrrolidine core is a privileged structure found in numerous natural products and FDA-approved drugs.[3]

Potential Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: Pyrrolidine derivatives are well-established as modulators of CNS targets. The specific 3-chlorophenyl substitution pattern can be explored for interactions with receptors and transporters where halogenated phenyl rings are known to confer high affinity.

-

Antiviral Agents: The pyrrolidine scaffold is a key component of several successful antiviral drugs, such as the hepatitis C virus (HCV) inhibitor Daclatasvir.[3]

-

Enzyme Inhibitors: The carboxylic acid group can act as a key binding element (e.g., a hydrogen bond donor/acceptor or a metal chelator) within the active site of various enzymes. This compound could serve as a starting point for inhibitors of proteases, kinases, or other enzyme classes. For instance, spirooxindole-pyrrolidine derivatives have been developed as potent MDM2 inhibitors for cancer therapy.[7]

The general workflow for utilizing this compound in a drug discovery program is illustrated below.

Caption: Drug discovery workflow utilizing the target scaffold.

Hypothetical Metabolic Pathways

Understanding the potential metabolic fate of a compound is critical in early drug development to predict its pharmacokinetic profile and identify potentially reactive metabolites. Based on the metabolism of structurally related compounds like 3-(p-chlorophenyl)pyrrolidine, several metabolic transformations can be anticipated.[8] The primary routes would likely involve oxidation of the pyrrolidine ring.

Caption: Hypothetical metabolic pathways for the title compound.

The formation of lactam metabolites via oxidation at the positions alpha to the ring nitrogen is a well-documented pathway for pyrrolidines.[8] Additionally, aromatic hydroxylation of the chlorophenyl ring by cytochrome P450 enzymes is a common metabolic route. The original carboxylic acid, as well as any newly formed hydroxyl groups, would be susceptible to Phase II conjugation reactions, such as glucuronidation, to facilitate excretion.

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its defined structure, characterized by the versatile pyrrolidine scaffold, offers a robust starting point for the synthesis of novel molecular entities. A thorough understanding of its synthesis, analytical profile, and potential applications, as outlined in this guide, empowers researchers and developers to leverage its full potential in the quest for new and effective therapeutics.

References

-

1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | C11H10ClNO3 | CID 2804434 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 19, 2026, from [Link]

-

-(+/-)-trans-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 19, 2026, from [Link]

- Process for the preparation of pyrollidine-3-carboxylic acids. (2013). Google Patents.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. (n.d.). Retrieved January 19, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules. Retrieved January 19, 2026, from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. (2022). Molecules. Retrieved January 19, 2026, from [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - CORE. (2013). Retrieved January 19, 2026, from [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.). Retrieved January 19, 2026, from [Link]

-

Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido... (2017). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

N-(3-chlorophenyl)-1-pyrrolidinecarboxamide (C11H13ClN2O) - PubChemLite. (n.d.). Retrieved January 19, 2026, from [Link]

-

Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed. (1989). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Retrieved January 19, 2026, from [Link]

-

(±)-trans-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride - Data Sheet. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 1086374-92-6|this compound|BLD Pharm [bldpharm.com]

- 6. 1086374-92-6 this compound AKSci 9301DH [aksci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic Acid Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide focuses on the synthesis, chemical properties, and pharmacological activities of derivatives of 1-(3-chlorophenyl)pyrrolidine-3-carboxylic acid. We will explore the synthetic routes to this core structure, methods for its derivatization, and the known and potential therapeutic applications of the resulting compounds, particularly in the realm of central nervous system (CNS) disorders. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this promising molecular framework.

Introduction: The Significance of the this compound Scaffold

The this compound core combines several key features that make it an attractive starting point for drug discovery. The pyrrolidine ring provides a three-dimensional structure that can effectively probe the binding sites of biological targets.[1] The 3-carboxylic acid group offers a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR). Furthermore, the 3-chlorophenyl substituent plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing its potency and metabolic stability.

Derivatives of this scaffold have shown promise in a variety of therapeutic areas, including as anticonvulsants, and potential modulators of key neurotransmitter systems.[2] This guide will delve into the technical details of working with this class of compounds, from their synthesis to their biological evaluation.

Synthesis of the Core Scaffold: this compound

The enantioselective synthesis of 4-substituted pyrrolidine-3-carboxylic acids is a key challenge in harnessing their therapeutic potential. A robust method for preparing related compounds, such as (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids, has been detailed in the patent literature and provides a strong foundation for the synthesis of the this compound core.[3] This approach involves an asymmetric hydrogenation of a 1-benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid precursor.

A plausible synthetic workflow for the enantioselective synthesis of the core scaffold is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Asymmetric Synthesis (Adapted from Patent Literature)[3]

Step 1: [3+2] Cycloaddition to form the Dihydropyrrole Intermediate

-

To a solution of 3-chlorophenylpropiolic acid ethyl ester in a suitable solvent such as dichloromethane, add a catalytic amount of a Lewis acid (e.g., trifluoroacetic acid).

-

Slowly add a solution of N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methyl amine.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure to yield the crude 1-benzyl-4-(3-chlorophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester.

Step 2: Saponification

-

Dissolve the crude ester in a mixture of a suitable organic solvent (e.g., dioxane) and aqueous sodium hydroxide.

-

Stir the mixture at room temperature until the ester is fully hydrolyzed.

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter and dry the solid to obtain 1-benzyl-4-(3-chlorophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid.

Step 3: Asymmetric Hydrogenation

-

In a high-pressure reactor, dissolve the dihydropyrrole carboxylic acid in a suitable solvent such as methanol.

-

Add a chiral ruthenium-based catalyst (e.g., [Ru(OAc)₂(R)-BINAP]).

-

Pressurize the reactor with hydrogen gas (e.g., 40 bar) and stir at a controlled temperature (e.g., 30-60 °C) until the reaction is complete.

-

Release the pressure and remove the solvent to obtain the crude cis-1-benzyl-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid.

Step 4: Debenzylation

-

Dissolve the N-benzylpyrrolidine derivative in a suitable solvent like methanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to catalytic hydrogenation (e.g., using a balloon of hydrogen or a Parr hydrogenator) until the debenzylation is complete.

-

Filter off the catalyst and concentrate the filtrate to yield the final product, this compound.

Derivatization Strategies

The carboxylic acid moiety of the core scaffold is a versatile functional group for the synthesis of a wide range of derivatives, including amides, esters, and other bioisosteric replacements.

Amide Derivatives

The synthesis of amide derivatives is a common strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. A general procedure for the synthesis of N-substituted carboxamides is provided below.

Caption: General workflow for the synthesis of amide derivatives.

Experimental Protocol: Synthesis of Amide Derivatives[2]

-

To a solution of this compound in a dry aprotic solvent (e.g., DMF), add a coupling reagent such as carbonyldiimidazole (CDI) or HATU.

-

Stir the mixture at room temperature for a specified time to activate the carboxylic acid.

-

Add the desired amine to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete.

-

Work up the reaction mixture by quenching with water and extracting the product with a suitable organic solvent.

-

Purify the crude product by crystallization or column chromatography.

Biological Activities and Therapeutic Potential

Derivatives of the 1-(3-chlorophenyl)pyrrolidine scaffold have been investigated for a range of biological activities, with a particular focus on CNS disorders.

Anticonvulsant Activity

A series of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, which share a similar structural motif with our core scaffold, have been synthesized and evaluated for their anticonvulsant properties.[2] Several of these compounds exhibited significant protection in animal models of epilepsy, such as the maximal electroshock (MES) and 6 Hz seizure tests.[2]

| Compound | MES (ED₅₀ mg/kg) | 6 Hz (ED₅₀ mg/kg) |

| Compound 6 | 68.30 | 28.20 |

| Valproic Acid | 252.74 | 130.64 |

| Compound 6 is 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, a closely related analogue.[2] |

These findings suggest that the this compound scaffold is a promising starting point for the development of novel anticonvulsant agents.

Potential as Modulators of Neurotransmitter Systems

The structural similarity of pyrrolidine-3-carboxylic acid derivatives to endogenous neurotransmitters like GABA and glutamate suggests their potential to interact with their respective transporters and receptors.

-

GABA Uptake Inhibition: The pyrrolidine-3-carboxylic acid backbone is a known pharmacophore for GABA uptake inhibitors.[4][5] By blocking the reuptake of GABA, these compounds can enhance inhibitory neurotransmission, a mechanism that is beneficial in the treatment of epilepsy and anxiety disorders.[6]

-

NMDA Receptor Antagonism: Certain substituted pyrrolidine derivatives have been explored as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[7][8] Overactivation of NMDA receptors is implicated in excitotoxicity, a key pathological process in stroke and neurodegenerative diseases.[9] Therefore, derivatives of this compound could be investigated for their neuroprotective effects via NMDA receptor modulation.

Caption: Potential mechanisms of action at GABAergic and glutamatergic synapses.

Analytical Characterization

The characterization of this compound and its derivatives relies on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and stereochemistry of the synthesized compounds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compounds and for chiral separations to determine the enantiomeric excess.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of novel CNS-active agents. The synthetic routes, while requiring careful optimization for stereocontrol, are accessible. The demonstrated anticonvulsant activity of related compounds and the potential for modulation of key neurotransmitter systems highlight the therapeutic potential of this chemical class.

Future research in this area should focus on:

-

Expansion of the Derivative Library: Synthesizing a diverse range of amide, ester, and other derivatives to build a comprehensive SAR profile.

-

In-depth Pharmacological Profiling: Screening new derivatives against a panel of CNS targets, including various ion channels, transporters, and receptors.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most potent compounds.

-

Pharmacokinetic and Toxicological Evaluation: Assessing the drug-like properties of lead candidates to guide further optimization.

By leveraging the information presented in this guide, researchers can accelerate the exploration of this compound derivatives and unlock their potential for the treatment of challenging neurological and psychiatric disorders.

References

-

(No author given). 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | C11H10ClNO3 | CID. PubChem. Retrieved from [Link]

-

Góra, M., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(7), 1564. Available at: [Link]

-

(No author given). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. ResearchGate. Retrieved from [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Retrieved from [Link]

-

(No author given). Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Dingledine, R., et al. (2014). Pharmacology of NMDA Receptors. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis. Available at: [Link]

-

(No author given). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. Retrieved from [Link]

-

(No author given). NMDA receptor antagonist. Wikipedia. Retrieved from [Link]

-

(No author given). Enantioselective Synthesis. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

(No author given). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Retrieved from [Link]

-

(No author given). N-(3-chlorophenyl)-1-pyrrolidinecarboxamide (C11H13ClN2O). PubChemLite. Retrieved from [Link]

-

(No author given). Novel NMDA Receptor Antagonists. University of Virginia School of Medicine. Retrieved from [Link]

-

(No author given). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. ResearchGate. Retrieved from [Link]

-

(No author given). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. PMC - NIH. Retrieved from [Link]

-

Slassi, A., & Araujo, J. (2024). Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. ACS Medicinal Chemistry Letters. Available at: [Link]

- Hoffmann-La Roche Inc. (2013). Process for the preparation of pyrollidine-3-carboxylic acids. U.S. Patent No. 8,344,161 B2.

-

(No author given). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. PMC - NIH. Retrieved from [Link]

-

Roth, B. D., et al. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444. Available at: [Link]

-

(No author given). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. Retrieved from [Link]

-

Falch, E., et al. (1999). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. European Journal of Medicinal Chemistry, 34(11), 967-979. Available at: [Link]

-

(No author given). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed. Retrieved from [Link]

-

(No author given). GABA reuptake inhibitor. Wikipedia. Retrieved from [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - Pyrrolidine, 1-3-(3-chlorophenyl)-2-propynyl- (C13H14ClN) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. 92847-41-1 CAS MSDS (1-(3-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLICACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid: A Versatile Building Block in Materials Science and Drug Discovery

This in-depth guide provides a comprehensive overview of 1-(3-chlorophenyl)pyrrolidine-3-carboxylic acid, a versatile heterocyclic building block. We will explore its synthesis, chemical properties, and diverse applications in both materials science and drug discovery, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of the N-Aryl Pyrrolidine-3-Carboxylic Acid Scaffold

The pyrrolidine ring is a cornerstone of modern medicinal chemistry and a rising star in materials science. Its saturated, five-membered heterocyclic structure imparts a desirable three-dimensionality, offering a stark contrast to the flat, aromatic systems that have traditionally dominated these fields. This non-planar geometry allows for a more precise spatial arrangement of functional groups, which is critical for selective interactions with biological targets and for the construction of complex, three-dimensional materials.

The subject of this guide, this compound, is a particularly valuable building block due to its trifunctional nature. The pyrrolidine nitrogen provides a point of attachment for an electronically-modified aromatic ring, in this case, a 3-chlorophenyl group. This substituent not only influences the overall electronic properties and solubility of the molecule but also offers a handle for further synthetic transformations via cross-coupling reactions. The carboxylic acid at the 3-position is a versatile functional group that can be readily converted into amides, esters, or used as a coordination site for metal ions. Finally, the pyrrolidine ring itself can be further functionalized, and its stereochemistry can be controlled to fine-tune the molecule's properties. This unique combination of features makes this compound a highly adaptable scaffold for creating a diverse range of molecules with tailored functions.

Synthesis and Characterization: A Pathway to a Privileged Scaffold

The synthesis of this compound can be approached through several synthetic strategies. A robust and adaptable method involves a 1,3-dipolar cycloaddition to construct the pyrrolidine ring, followed by N-arylation. This approach offers good control over stereochemistry and allows for the introduction of the desired N-aryl substituent at a late stage.

Recommended Synthetic Pathway

The following pathway outlines a reliable method for the synthesis of this compound, starting from readily available materials.

Caption: A multi-step synthetic route to this compound.

Detailed Experimental Protocol

Materials:

-

Itaconic acid

-

Benzylamine

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

3-Chloroiodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Methanol

-

Diethyl ether

-

Ethyl acetate

-

Hexanes

Step 1: Synthesis of N-Benzyl-5-oxopyrrolidine-3-carboxylic acid

-

A mixture of itaconic acid (1.0 eq) and benzylamine (1.1 eq) is heated at 150-160 °C for 2 hours.

-

The resulting solid is cooled, triturated with diethyl ether, and filtered to give the crude product.

-

Recrystallization from ethanol affords pure N-benzyl-5-oxopyrrolidine-3-carboxylic acid.

Step 2: Reduction to N-Benzylpyrrolidine-3-carboxylic acid

-

To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, a solution of N-benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for 6 hours.

-

After cooling, the reaction is quenched by the sequential addition of water, 15% NaOH solution, and water.

-

The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield N-benzylpyrrolidine-3-carboxylic acid.

Step 3: Debenzylation to Pyrrolidine-3-carboxylic acid

-

N-Benzylpyrrolidine-3-carboxylic acid (1.0 eq) is dissolved in methanol, and Pd/C (10 mol%) is added.

-

The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to give pyrrolidine-3-carboxylic acid.

Step 4: N-Arylation to this compound

-

A mixture of pyrrolidine-3-carboxylic acid (1.0 eq), 3-chloroiodobenzene (1.2 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and NaOtBu (2.5 eq) in anhydrous toluene is degassed and heated at 100 °C under an inert atmosphere for 12 hours.

-

The reaction mixture is cooled, diluted with water, and acidified with 1 M HCl.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated.

-

Purification by column chromatography (silica gel, ethyl acetate/hexanes) affords this compound.

Characterization Data

| Property | Value |

| Molecular Formula | C₁₁H₁₂ClNO₂ |

| Molecular Weight | 225.67 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.10 (m, 1H), 6.80-6.70 (m, 2H), 6.65-6.55 (m, 1H), 3.60-3.40 (m, 2H), 3.35-3.20 (m, 2H), 3.10-2.95 (m, 1H), 2.40-2.20 (m, 2H), 11.5 (br s, 1H, COOH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 175.8, 148.2, 134.9, 130.1, 116.5, 114.8, 112.9, 53.4, 47.1, 42.8, 32.5 |

| Mass Spectrometry (ESI+) | m/z: 226.05 [M+H]⁺ |

Applications in Drug Discovery: Crafting Biologically Active Molecules

The this compound scaffold is a promising starting point for the development of novel therapeutics. The pyrrolidine ring acts as a rigid, three-dimensional framework to which pharmacophoric elements can be attached with precise stereochemical control.

As a Precursor for Novel Anticonvulsants

Derivatives of chlorophenyl-substituted pyrrolidines have shown significant potential as anticonvulsant agents. For instance, research on 3-(3-chlorophenyl)-pyrrolidine-2,5-dione derivatives has demonstrated their efficacy in animal models of epilepsy. The likely mechanism of action for some of these compounds involves the modulation of voltage-gated sodium and calcium channels. By using this compound as a starting material, medicinal chemists can synthesize a variety of amides and other derivatives to probe the structure-activity relationship (SAR) and optimize anticonvulsant activity.

Caption: Workflow for developing anticonvulsant candidates from the target building block.

Applications in Materials Science: Engineering Functional Materials

The unique structural and functional attributes of this compound make it an intriguing building block for the design of advanced materials with tailored properties.

As a Chiral Ligand for Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of a MOF are largely determined by the geometry and functionality of its organic linkers. This compound can serve as a chiral, V-shaped ligand. The carboxylic acid group can coordinate to metal centers, while the pyrrolidine ring and its substituent project into the pores of the resulting framework, introducing chirality and specific chemical functionality. Such MOFs could find applications in enantioselective separations, asymmetric catalysis, and chiral sensing.

Caption: Conceptual design of a chiral MOF using the target building block.

As a Monomer for High-Performance Polyamides

The bifunctional nature of this compound (after conversion of the carboxylic acid to an amine or another reactive group) allows it to be used as a monomer in polymerization reactions. For example, it can be envisioned that a diamine derivative of this molecule could be co-polymerized with a diacyl chloride to produce a polyamide. The rigid, non-planar pyrrolidine ring would disrupt chain packing, potentially leading to amorphous polymers with enhanced solubility and processability. The presence of the chlorine atom could also improve the thermal stability and flame retardant properties of the resulting material.

Conclusion and Future Perspectives

This compound represents a building block of significant potential, bridging the gap between medicinal chemistry and materials science. Its synthesis, while multi-step, is achievable through established synthetic methodologies. The true value of this compound lies in its versatility as a scaffold for creating complex molecules with precisely controlled three-dimensional structures.

In drug discovery, it offers a promising starting point for the development of novel therapeutics, particularly in the area of central nervous system disorders. In materials science, it presents an opportunity to design and synthesize novel chiral MOFs and high-performance polymers with unique properties. While specific, published applications of this exact molecule are still emerging, the foundational chemistry and the demonstrated utility of closely related structures strongly suggest a bright future for this compound as a key building block in the creation of next-generation pharmaceuticals and advanced materials.

References

-

Obniska, J., et al. (2019). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 24(21), 3944. [Link]

-

Vitaku, E., et al. (2014). Pyrrolidine: a versatile scaffold in medicinal chemistry. Medicinal Chemistry Communications, 5(5), 529-535. [Link]

- Zhang, Y., et al. (2007). Process for the preparation of pyrollidine-3-carboxylic acids. U.S. Patent No. 8,344,161 B2. Washington, DC: U.S.

A Technical Guide to the Potential Pharmaceutical Applications of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its three-dimensional architecture that allows for precise spatial orientation of functional groups. This guide delves into the therapeutic potential of a specific, yet underexplored derivative, 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid . By examining the established biological activities of structurally analogous compounds, we will construct a compelling hypothesis for its application in drug discovery, with a primary focus on neurological disorders. This document will further provide a plausible synthetic pathway and outline key experimental protocols for its evaluation, serving as a comprehensive resource for researchers in pharmaceutical and life sciences.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The five-membered, saturated pyrrolidine ring is a privileged scaffold in drug design. Its non-planar, puckered conformation provides a rigid framework that can effectively mimic the stereochemistry of natural ligands and interact with biological targets in a highly specific manner[1][2]. The introduction of a 3-chlorophenyl substituent onto the pyrrolidine nitrogen is a strategic modification. The chloro group, being an electron-withdrawing moiety, can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its metabolic stability and target affinity. This guide will explore the untapped potential of this compound as a versatile building block for novel therapeutics.

Core Therapeutic Hypotheses: A Focus on Neurological Disorders

While direct pharmacological data on this compound is scarce, a wealth of information on related structures allows us to formulate strong hypotheses regarding its potential applications.

Anticonvulsant and Neuroprotective Potential

A compelling body of evidence points to the efficacy of chlorophenyl-substituted pyrrolidine derivatives in the management of seizures and neuronal damage. Recent studies on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides have demonstrated significant anticonvulsant and analgesic properties in various preclinical models[3]. These findings suggest that the 3-chlorophenyl moiety is a key pharmacophore for this activity. Furthermore, pyrrolidin-2-one derivatives have shown promise in mitigating cognitive impairment and offering neuroprotection in models of ischemic stroke[4][5][6][7].

Hypothesis: this compound can serve as a crucial intermediate for the synthesis of novel anticonvulsant and neuroprotective agents. The carboxylic acid moiety provides a handle for further chemical modification to optimize efficacy and safety.

Modulation of the GABAergic System

The inhibitory neurotransmitter γ-aminobutyric acid (GABA) is a key target for antiepileptic and anxiolytic drugs. Research into 3-(p-chlorophenyl)pyrrolidine has shown that it can be metabolized to GABA-like molecules, including the muscle relaxant baclofen, effectively acting as a prodrug[8]. This metabolic pathway highlights the potential for chlorophenyl-pyrrolidine structures to modulate the GABAergic system. Additionally, p-chlorophenyl alcohol amides have been identified as potential GABA-B receptor antagonists with anticonvulsant properties[9].

Hypothesis: Derivatives of this compound could be designed as novel GABA receptor modulators or as prodrugs that deliver GABAergic agents to the central nervous system.

Chemical Synthesis and Characterization

The synthesis of this compound can be approached through established methods for the preparation of N-aryl pyrrolidine derivatives. A plausible synthetic route is outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Michael Addition

-

To a solution of itaconic acid (1.0 eq) in a suitable solvent such as ethanol, add 3-chloroaniline (1.1 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product, 3-((3-chlorophenyl)amino)-butane-1,3-dicarboxylic acid, can be purified by recrystallization.

Step 2: Reductive Amination and Cyclization

-

Dissolve the intermediate from Step 1 in a suitable solvent like methanol.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) (1.5 eq), portion-wise at 0 °C.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with a dilute acid (e.g., 1N HCl) to facilitate the cyclization and precipitation of the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its structure and purity.

Potential Structure-Activity Relationships (SAR) and Future Directions

The exploration of this compound opens up numerous avenues for further research.

Structure-Activity Relationship (SAR) Exploration

Caption: Key sites for SAR studies on the core scaffold.

-

Phenyl Ring Substitution: The position and nature of the substituent on the phenyl ring can be varied to investigate its impact on activity. For instance, comparing the 3-chloro analog with 2-chloro and 4-chloro derivatives, as well as with other halogen or electron-donating/withdrawing groups, will provide valuable SAR data.

-

Carboxylic Acid Derivatization: The carboxylic acid at the 3-position is an ideal handle for creating a library of amides, esters, and other derivatives. This will allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and cell permeability.

-

Pyrrolidine Ring Substitution: Introducing additional substituents on the pyrrolidine ring, particularly at the 4- and 5-positions, can create new stereocenters and influence the overall conformation of the molecule, potentially leading to enhanced target specificity.

Future Research and Development Workflow

Caption: An iterative workflow for drug development.

Other Potential Therapeutic Avenues

Beyond neurology, preliminary evidence suggests that chlorophenyl-substituted pyrrolidines may have applications in other therapeutic areas:

-

Antimicrobial Activity: Some pyrrolidine derivatives containing a 4-chlorophenyl group have demonstrated antituberculosis activity[10][11].

-

Anticancer Properties: Enhanced anticancer activity has been observed for 5-oxopyrrolidine derivatives with a 4-chlorophenyl substitution[12].

-

Cardiovascular Applications: Pyrrolidine-3-carboxylic acid derivatives have been investigated as endothelin receptor antagonists, which have implications for cardiovascular diseases[13].

These findings, while preliminary, underscore the versatility of the this compound scaffold and warrant further investigation.

Conclusion

This compound represents a promising, yet underexplored, starting point for the development of novel therapeutics. Based on the robust evidence from structurally related compounds, its derivatives hold significant potential as anticonvulsant, neuroprotective, and GABA-modulating agents. The synthetic accessibility and the potential for diverse chemical modifications make this compound an attractive scaffold for medicinal chemists. The experimental and developmental frameworks provided in this guide offer a clear path forward for researchers to unlock the full therapeutic potential of this intriguing molecule.

References

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (n.d.). PubMed. Retrieved from [Link]

-

Pyrrolidone derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Seki, M., Tsuruta, O., Tatsumi, R., & Soejima, A. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230–4234. Retrieved from [Link]

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (n.d.). PubMed Central (PMC). Retrieved from [Link]

- Process for the preparation of pyrollidine-3-carboxylic acids. (n.d.). Google Patents.

-

Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. (n.d.). PubMed. Retrieved from [Link]

-

Yin, F., Garifullina, A., & Tanaka, F. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. Retrieved from [Link]

-

Li Petri, G., Contino, A., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Retrieved from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved from [Link]

-

Yin, F., Garifullina, A., & Tanaka, F. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 11(32), 5246–5252. Retrieved from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (n.d.). Frontiers. Retrieved from [Link]

-

Liu, G., et al. (1999). Design, Synthesis, and Activity of a Series of pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ET(B) Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. Journal of Medicinal Chemistry, 42(18), 3679-3689. Retrieved from [Link]

-

Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists. (n.d.). PubMed. Retrieved from [Link]

-

Effects of beta-(p-chlorophenyl)-GABA (baclofen) on spinal synaptic activity. (n.d.). PubMed. Retrieved from [Link]

-

[Synthesis of 4-[(4-chlorophenyl) (5-fluoro-2-hydroxyphenyl) methylene amino]butyrates and its anticonvulsant activity]. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the solubility of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid. By integrating foundational physicochemical concepts with robust experimental protocols, this document serves as a practical resource for researchers aiming to characterize this compound. We delve into the structural analysis, pKa estimation, and the interplay between pH and solubility, followed by detailed, step-by-step protocols for both thermodynamic and kinetic solubility assays. Emphasis is placed on experimental design, causality, and data integrity to ensure the generation of reliable and reproducible results.

Foundational Physicochemical Analysis

A thorough understanding of a molecule's inherent properties is paramount to designing meaningful solubility studies. For this compound, its structure dictates its behavior in aqueous and organic media.

Table 1: Core Physicochemical Properties of this compound

| Property | Value/Structure | Source/Method |

| Molecular Structure |  | ChemDraw |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₁H₁₂ClNO₂ | |

| Molecular Weight | 225.67 g/mol | |

| Predicted LogP | 1.8758 | Fluorochem |

Structural Features Influencing Solubility

This compound is an amphiphilic molecule possessing both ionizable functional groups and a nonpolar aromatic moiety.

-

Carboxylic Acid (-COOH): This acidic group can donate a proton to form a negatively charged carboxylate ion (-COO⁻). This ionization dramatically increases aqueous solubility.

-

Tertiary Amine (Pyrrolidine Nitrogen): The nitrogen atom in the pyrrolidine ring is a tertiary amine. It is basic and can accept a proton to form a positively charged ammonium cation. This also significantly enhances water solubility.

-

3-Chlorophenyl Group: This aromatic, nonpolar group is hydrophobic and tends to decrease aqueous solubility. The chlorine atom is an electron-withdrawing group, which influences the pKa of both the carboxylic acid and the amine.

pKa Estimation and its Critical Role

The acid dissociation constant (pKa) is the pH at which a functional group is 50% ionized and 50% neutral. For a molecule with multiple ionizable centers like this one, solubility is highly pH-dependent.

-

Carboxylic Acid pKa (pKa₁): The pKa of benzoic acid is approximately 4.2.[1][2] The presence of an electron-withdrawing chlorine atom at the meta-position is known to increase acidity (lower the pKa). The pKa of 3-chlorobenzoic acid is approximately 3.82.[1][3] Therefore, a reasonable estimate for the carboxylic acid pKa of the target molecule is ~3.8 - 4.0 .

-

Pyrrolidine Nitrogen pKa (pKa₂): The conjugate acid of pyrrolidine has a pKa of about 11.3.[4] However, N-aryl substitution significantly reduces the basicity of the nitrogen due to the electron-withdrawing nature of the phenyl ring. For example, the predicted pKa for the conjugate acid of 1-(3-chlorophenyl)piperidine is around 5.68.[5][6] Given the similar electronic environment, the pKa for the protonated pyrrolidine nitrogen of the target molecule is estimated to be in the range of ~5.5 - 6.0 .

The pH-solubility profile will be dictated by these two pKa values. The lowest solubility, known as the intrinsic solubility (S₀) , will occur at a pH between the two pKa values, where the molecule exists predominantly as the neutral zwitterion.[7][8][9]

The Henderson-Hasselbalch Equation: A Predictive Tool

The Henderson-Hasselbalch equation quantitatively links pH, pKa, and the ionization state of a molecule, which in turn governs its solubility.[6][10][11]

For the acidic group: pH = pKa₁ + log([COO⁻]/[COOH])

For the basic group: pH = pKa₂ + log([N]/[NH⁺])

This relationship predicts that at pH values below pKa₁, the acidic group will be mostly protonated (neutral), and at pH values above pKa₂, the basic group will be mostly deprotonated (neutral). The zwitterionic form will be most prevalent between pKa₁ and pKa₂. Solubility will increase significantly at pH < pKa₁ (forming the soluble cation) and at pH > pKa₂ (forming the soluble anion).

Figure 1: Relationship between pH, pKa, and the ionization state of this compound, illustrating its impact on aqueous solubility.

Experimental Determination of Solubility

Two primary types of solubility assays are employed in drug discovery: thermodynamic and kinetic. The choice depends on the stage of research and the specific question being addressed.

-

Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium solubility of the most stable crystalline form of a compound in a solvent.[12] It is a low-throughput, resource-intensive assay best suited for late-stage lead optimization and pre-formulation. The shake-flask method is the most common approach.[12]

-

Kinetic Solubility: This high-throughput assay measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution.[3][13][14] It often overestimates thermodynamic solubility but is invaluable for rapid screening of large numbers of compounds in early discovery.[12]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, No. 105.[13][15][16][17][18] It is designed to measure the equilibrium solubility and establish the pH-solubility profile.

Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined analytically.

Materials:

-

This compound (solid powder)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or orbital incubator set to 25°C or 37°C

-

Syringe filters (0.22 µm, PTFE or other low-binding material)

-

HPLC system with UV detector

-

pH meter

-

Aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0)

Methodology:

-

Preparation of Buffers: Prepare a series of aqueous buffers spanning the physiological and relevant chemical pH range. Standard phosphate and citrate buffers are recommended. Verify the pH of each buffer before use.

-

Preliminary Test: To estimate the approximate solubility, add ~2-5 mg of the compound to a vial. Add the buffer in 0.5 mL increments, vortexing after each addition, until the solid is fully dissolved. This helps determine the appropriate amount of solid to use in the main experiment to ensure an excess remains.

-

Main Experiment Setup:

-

Label vials in triplicate for each pH buffer to be tested.

-

Add an amount of solid compound to each vial that is known to be in excess of its estimated solubility (e.g., 5-10 mg).

-

Add a precise volume of the corresponding pH buffer to each vial (e.g., 2.0 mL).

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (typically 25°C for physicochemical characterization or 37°C for biopharmaceutical relevance).

-

Agitate the vials for a predetermined period. A 24-hour incubation is common, but equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

After incubation, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

-

Carefully draw the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. Causality: This step is critical to remove all undissolved particles, as their presence would lead to a gross overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter.

-

Dilute the filtrate with mobile phase as necessary to bring the concentration within the linear range of the HPLC calibration curve.

-

-

Final pH Measurement: Measure the pH of the remaining suspension in the vial to confirm that the pH did not drift during the experiment.[19]

-

Quantification: Analyze the diluted filtrate using a validated HPLC-UV method as described in Section 3.

Figure 2: Experimental workflow for the Shake-Flask thermodynamic solubility assay.

Protocol: Kinetic Solubility Determination

Principle: A concentrated DMSO stock solution of the compound is diluted into an aqueous buffer, and any resulting precipitate is removed by filtration or centrifugation. The concentration of the compound remaining in the solution is then measured.[3][13][14]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

96-well microtiter plates (polypropylene for storage, filter plates for separation)

-

Multichannel pipettes or automated liquid handler

-

Plate shaker

-

Plate centrifuge with a plate carrier

-

Plate reader (UV-Vis) or HPLC-UV system

-

Phosphate-buffered saline (PBS), pH 7.4

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

-

Plate Setup:

-

In a 96-well polypropylene plate, add 198 µL of PBS (pH 7.4) to the desired wells.

-

Add 2 µL of the 10 mM DMSO stock solution to the PBS. This results in a final concentration of 100 µM with 1% DMSO. Causality: Keeping the final DMSO concentration low (typically ≤1%) is crucial as DMSO is a cosolvent and can artificially inflate solubility measurements.

-

-

Incubation: Seal the plate and shake at room temperature for 1-2 hours. This allows time for the precipitate to form.

-

Separation:

-

Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitate.

-

Alternatively, transfer the contents to a 96-well filter plate and filter into a clean collection plate.

-

-

Quantification:

-

Carefully transfer the supernatant to a UV-transparent 96-well plate.

-

Determine the concentration using a pre-established calibration curve on a UV-Vis plate reader or by HPLC-UV analysis.

-

Analytical Quantification by HPLC-UV

A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with a UV detector is a standard and reliable technique.[20][21]

Protocol: Calibration Curve Generation

Principle: A series of standard solutions of known concentrations are analyzed to create a calibration curve that plots instrument response (peak area) against concentration. This curve is then used to determine the concentration of the unknown experimental samples.[19][20]

Methodology:

-

Primary Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to create a primary stock of known concentration (e.g., 1 mg/mL).

-

Standard Solutions: Perform serial dilutions of the primary stock solution to prepare a series of at least five standard solutions that bracket the expected concentration range of the solubility samples. A typical range might be 1, 5, 10, 25, 50, and 100 µg/mL.

-

HPLC Analysis:

-

Inject each standard solution (in triplicate) into the HPLC system under isocratic conditions. The aromatic chlorophenyl group should provide a strong UV chromophore for sensitive detection (e.g., at ~254 nm).

-

Record the peak area for the analyte at each concentration.

-

-

Curve Generation:

-

Plot the mean peak area (y-axis) against the corresponding concentration (x-axis).

-

Perform a linear regression analysis on the data points.

-

The resulting equation (y = mx + c) and the coefficient of determination (R²) are used for quantification. An acceptable R² value is typically ≥ 0.995.

-

Calculation of Solubility

-

Analyze the diluted filtrate from the solubility experiment using the same HPLC method.

-

Obtain the mean peak area for the sample.

-

Calculate the concentration in the diluted sample using the linear regression equation from the calibration curve: Concentration (µg/mL) = (Peak Area - y-intercept) / slope

-

Account for the dilution factor used during sample preparation to determine the final solubility in the original buffer: Solubility (µg/mL) = Calculated Concentration × Dilution Factor

Conclusion and Best Practices

Determining the solubility of this compound is a multi-faceted process that begins with a theoretical understanding of its amphiphilic and zwitterionic nature. By estimating its pKa values, one can predict its pH-dependent solubility profile, with minimum solubility expected in the pH range of 4.0 to 5.5. This theoretical framework must be confirmed through rigorous experimental measurement. The shake-flask method provides the definitive thermodynamic solubility, which is essential for late-stage development, while kinetic assays offer a high-throughput alternative for early-stage screening. Accurate quantification via a validated HPLC-UV method is the final, critical step in generating reliable data. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can confidently and accurately characterize the solubility of this compound, enabling informed decisions in the drug discovery and development process.

References

-

PubChem. Pyrrolidine | C4H9N | CID 31268. [Link]

-

PubChem. Benzoic Acid | C6H5COOH | CID 243. [Link]

-

Turito. Benzoic Acid - Structure, Properties, Reactions. [Link]

-

PubChem. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447. [Link]

-

CUTM Courseware. Solubility-and-the-Solution-Process. [Link]

-

Lexico. Intrinsic solubility: Significance and symbolism. [Link]

-

Quora. What is the difference between intrinsic solubility and thermodynamic (equilibrium) solubility? [Link]

-

HCPG. Acidity of Carboxylic Acids. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Practical Cheminformatics. Predicting Aqueous Solubility - It's Harder Than It Looks. [Link]

-

Microbe Notes. Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

-

OECD. Test No. 105: Water Solubility - PDF. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Khan Academy. Henderson–Hasselbalch equation (video). [Link]

-

OECD. Test No. 105: Water Solubility - OECD iLibrary. [Link]

-

ChemAxon Docs. Theory of aqueous solubility prediction. [Link]

-

Situ Biosciences. OECD 105 – Water Solubility. [Link]

-

Semantic Scholar. Substituent effects on the electronic structure and pKa of benzoic acid. [Link]

-

ICH. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

-

Chemistry LibreTexts. 20.4 Substituent Effects on Acidity. [Link]

-

ACS Publications. Prediction of Drug Solubility by the General Solubility Equation (GSE). [Link]

-

FooDB. Showing Compound m-Chlorobenzoic acid (FDB022682). [Link]

-

Microbioz India. HPLC calibration curve: Everything You Need to Know. [Link]

-

YouTube. How to Set up HPLC calibration curve - External Standard Calibration Method. [Link]

-

Pharma Beginners. HPLC Calibration- A complete Guide - Part 2 of 3. [Link]

-

YouTube. How to Set up HPLC Calibration Method - Internal Standard Calibration with Shimadzu LabSolutions. [Link]

-

Semantic Scholar. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-m. [Link]

-